molecular formula C15H18N2O4S B2479602 2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899954-14-4

2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2479602
CAS No.: 899954-14-4
M. Wt: 322.38
InChI Key: MYYRFPHNWHRJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-Methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a high-purity chemical reagent designed for laboratory research applications. This compound features a benzisothiazol-3(2H)-one core, a scaffold recognized for its significant relevance in medicinal and agricultural chemistry . While specific biological data for this analog is not widely published, structural analogs based on the benzo[d]isothiazol-3(2H)-one skeleton have been extensively studied and display a broad spectrum of biological activities, including antibacterial, antifungal, and antineoplastic properties . The 1,1-dioxide moiety is a key functional group, notably found in important molecules like saccharin . The molecular structure of this reagent incorporates a 2-methylpiperidine group linked via an amide bond, which may influence its physicochemical properties and interaction with biological systems. This makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR), particularly in the development of new pharmacologically active compounds or agrochemicals . Its primary research value lies in its use as a building block for the synthesis of more complex molecules and in biological screening programs. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for direct human, agricultural, or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-11-6-4-5-9-16(11)14(18)10-17-15(19)12-7-2-3-8-13(12)22(17,20)21/h2-3,7-8,11H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYRFPHNWHRJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a complex chemical entity with potential biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 322.38 g/mol. The structure includes a benzo[d]isothiazole core linked to a piperidine moiety through an oxoethyl group, which may enhance its interaction with biological targets.

PropertyValue
Molecular Weight322.38 g/mol
Boiling Point541.6 ± 52.0 °C (Predicted)
Density1.357 ± 0.06 g/cm³ (Predicted)
pKa-1.01 ± 0.40 (Predicted)

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Antimicrobial Activity : The isothiazole ring is known for its antimicrobial properties, making this compound a candidate for further investigation in this area.
  • Neuroactive Effects : The piperidine moiety may contribute to neuroactive properties, potentially affecting neurotransmitter systems.

Antimicrobial Activity

A study focusing on the antimicrobial effects of similar compounds found that derivatives of benzo[d]isothiazole demonstrated significant activity against various bacterial strains. The presence of the piperidine group may enhance this activity by facilitating better membrane penetration or interaction with bacterial enzymes.

Case Studies and Experimental Findings

  • In Vitro Studies : Preliminary in vitro studies have indicated that derivatives of isothiazole exhibit cytotoxic effects against cancer cell lines. Further exploration into the specific effects of This compound could reveal its potential as an anticancer agent.
  • Animal Models : In animal studies involving related compounds, behavioral tests have shown anxiolytic and sedative effects when administered at specific dosages. These findings suggest potential therapeutic applications in anxiety disorders.

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold allows diverse substitutions at the N-alkyl position. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent at N-Alkyl Position Molecular Weight Key Properties/Activities Synthesis Yield Reference ID
Target Compound : 2-(2-(2-Methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide 2-Methylpiperidin-1-yl (via ketone-ethyl chain) 350.41 (calc.) Hypothesized COX-2/HLE inhibition based on analogs; solubility in DMSO inferred Not reported N/A
2-(2-(4-Chlorophenyl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (WAY-604603) 4-Chlorophenyl 335.76 Research-grade purity (>98%); solubility optimized in DMSO; storage at -80°C recommended Not specified
2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide 3-Chlorophenyl 335.76 COX-2 inhibition; analgesic activity; crystallized with planar benzisothiazole ring Not reported
2-[2-(3-Methoxyphenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide 3-Methoxyphenyl 331.35 Non-classical C–H···O hydrogen bonding; planar benzisothiazole core Not reported
Ipsapirone (2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide) Piperazinyl-pyrimidine 415.46 Serotonin receptor modulation; commercial availability (98% purity) 8–63%

Critical Analysis and Limitations

  • Structural Diversity : Substitutions at the N-alkyl position (e.g., aryl vs. heterocyclic groups) significantly alter bioactivity. Piperidine/piperazine moieties enhance CNS penetration, while aryl groups improve COX-2 affinity .
  • Synthetic Challenges : Low yields (e.g., 8% for Ipsapirone derivatives) and purification difficulties are common due to the polarity of the sulfone group .
  • Data Gaps : Direct pharmacological data for the target compound are absent; inferences rely on analogs. Further studies on its solubility, stability, and enzyme binding are needed.

Q & A

Q. What are the key synthetic pathways for 2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of a benzo[d]isothiazol-3(2H)-one precursor with a 2-methylpiperidine-derived intermediate. Critical steps include:

Nucleophilic substitution : Formation of the 2-oxoethyl linker via coupling of a bromoacetylated benzoisothiazolone with 2-methylpiperidine under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Oxidation : Sulfone formation using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) to achieve the 1,1-dioxide moiety .

  • Key factors : Temperature (60–80°C for condensation), solvent polarity (acetonitrile enhances nucleophilicity), and pH control (basic conditions prevent side reactions) .
  • Yield Optimization : Pilot studies report yields of 45–60%, with impurities arising from incomplete oxidation or piperidine ring instability. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Key signals include the piperidine methyl group (δ 1.2–1.4 ppm, singlet) and the isothiazolone aromatic protons (δ 7.3–8.1 ppm, multiplet) .
  • ¹³C NMR : The carbonyl carbon (C=O) at δ 170–175 ppm and sulfone (SO₂) carbons at δ 55–60 ppm are diagnostic .
  • IR : Strong absorption at 1150–1250 cm⁻¹ (S=O stretching) and 1650–1750 cm⁻¹ (C=O) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 377.4 (calculated for C₁₆H₁₉N₂O₄S) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, particularly regarding piperidine ring conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and bond angles. For analogous compounds:
  • Crystal System : Monoclinic (space group P2₁/n) with unit cell parameters a = 8.98 Å, b = 8.58 Å, c = 19.56 Å, β = 97.94° .
  • Key Observations :
  • The piperidine ring adopts a chair conformation, with the methyl group equatorial to minimize steric hindrance.
  • Dihedral angles between the benzoisothiazolone and piperidine moieties range from 75–85°, suggesting limited π-π stacking .
  • Practical Tip : Crystallize the compound in ethyl acetate/hexane mixtures at 4°C to obtain diffraction-quality crystals .

Q. What strategies address contradictory pharmacological data (e.g., receptor binding vs. cytotoxicity) in preclinical studies?

  • Methodological Answer : Contradictions often arise from assay conditions or structural analogs. Mitigation strategies include:
  • Dose-Response Profiling : Test across a wide concentration range (e.g., 1 nM–100 μM) to distinguish target-specific effects from cytotoxicity .
  • Structural Analog Comparison : Compare with 2-(2-(4-chlorophenyl)-2-oxoethyl) derivatives (): Chlorophenyl analogs show higher serotonin receptor affinity but lower metabolic stability than methylpiperidine variants .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the 2-oxoethyl linker) that may confound bioactivity results .

Q. How can computational modeling predict the compound’s interaction with biological targets like monoamine transporters?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to serotonin transporters (SERT). Key interactions:
  • Hydrogen bonding between the sulfone group and Thr⁴⁴⁰.
  • Hydrophobic interactions between the methylpiperidine ring and Phe³³⁵ .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Piperidine ring flexibility may reduce binding affinity compared to rigid scaffolds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.